N-(1,3-diphenylpropan-2-yl)formamide
Description
Properties
CAS No. |
788-09-0 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(1,3-diphenylpropan-2-yl)formamide |
InChI |
InChI=1S/C16H17NO/c18-13-17-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H,17,18) |
InChI Key |
KOFWTKQQQJTHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Preparation Methods
Catalytic Synthesis Using Transition Metal Nitride Heterostructures
Recent advances in thermocatalytic CO₂ fixation have demonstrated the viability of nickel–iron (Ni–Fe) nitride heterostructures for direct formamide synthesis. In a landmark study, Ni₃FeN/Ni₃Fe catalysts facilitated the conversion of CO₂ and H₂O to formamide at temperatures as low as 25°C under 5–50 bar pressure . While the primary focus of this work was prebiotic chemistry, the mechanistic insights are directly applicable to N-(1,3-diphenylpropan-2-yl)formamide synthesis.
The reaction proceeds via CO₂ adsorption on the catalyst surface, followed by hydrogenation using water-derived hydrogen. Nitrogen from the metal nitride lattice couples with formyl intermediates (*CHO) to form formamide . For the target compound, this pathway would require substituting the CO₂-derived carbon with a 1,3-diphenylpropan-2-yl group. Computational studies suggest that aryl-substituted amines could act as nucleophiles, trapping formamide intermediates generated on the catalyst surface.
Table 1: Catalytic Performance of Ni–Fe Nitrides in Formamide Synthesis
| Catalyst | Temperature (°C) | Pressure (bar) | Formamide Yield (mM) | Key Byproducts |
|---|---|---|---|---|
| Ni₃FeN/Ni₃Fe-350 | 100 | 25 | 0.77 | Formate, Acetamide |
| Ni₃FeN/Ni₃Fe-300 | 100 | 25 | 0.43 | Formate, Acetate |
Post-reaction characterization of Ni₃FeN/Ni₃Fe catalysts revealed partial oxidation to metal carbonates, indicating CO₂ activation at the catalyst-solvent interface . Scaling this method for aryl-substituted formamides would require optimizing the amine precursor’s steric and electronic properties to enhance coupling efficiency.
Nucleophilic Formylation of 1,3-Diphenylpropan-2-amine
A direct route to this compound involves the formylation of 1,3-diphenylpropan-2-amine. This method parallels patent methodologies for N-methyl amine synthesis, where chloroformates are used to generate carbamate intermediates . Adapting this approach, the amine reacts with formyl chloride or mixed formic anhydrides under inert conditions.
Reaction Pathway:
-
Amine Activation : The primary amine is treated with a base (e.g., triethylamine) to deprotonate the -NH₂ group.
-
Formylation : Formyl chloride is introduced, leading to the formation of the formamide via nucleophilic acyl substitution.
-
Purification : The crude product is isolated via aqueous workup and recrystallized from protic solvents like methanol or ethanol .
Critical parameters include:
-
Temperature : 0–5°C to minimize side reactions (e.g., over-formylation or decomposition).
-
Solvent : Dichloromethane or THF, which stabilize the formylating agent without participating in side reactions.
Control experiments from related systems show that excess formyl chloride (>1.2 equiv) reduces yields due to di-formamide byproducts . For 1,3-diphenylpropan-2-amine, steric hindrance from the two phenyl groups may necessitate prolonged reaction times (12–24 h) for complete conversion.
Leuckart Reaction with Formic Acid
The Leuckart reaction, traditionally used for reductive amination, can be adapted for formamide synthesis by employing formic acid as both the reducing agent and formyl donor. This one-pot method avoids handling hazardous formyl chloride and is scalable for industrial applications.
Procedure:
-
Substrate Preparation : 1,3-Diphenylpropan-2-one is combined with ammonium formate in a 1:3 molar ratio.
-
Reductive Formylation : The mixture is heated at 150–160°C for 6–8 h, during which formic acid acts as a proton donor and formylating agent.
-
Isolation : The product is extracted into ethyl acetate and purified via column chromatography.
This method’s efficacy depends on the ketone’s electrophilicity. The electron-withdrawing effect of the two phenyl groups in 1,3-diphenylpropan-2-ketone enhances carbonyl reactivity, facilitating nucleophilic attack by the amine intermediate. However, competing pathways may yield Schiff bases or over-reduced products, necessitating careful pH control (optimal range: pH 4–5) .
Hydrolysis of Isocyanide Intermediates
An unconventional route involves the hydrolysis of 1,3-diphenylpropan-2-yl isocyanide. Isocyanides, synthesized via the Ugi reaction, undergo acidic hydrolysis to formamides under controlled conditions:
-
Isocyanide Synthesis : React 1,3-diphenylpropan-2-amine with chloroform and a base (e.g., KOH) to generate the isocyanide.
-
Hydrolysis : Treat the isocyanide with 6M HCl at 60°C for 4 h, yielding the formamide.
This method offers high atom economy but requires stringent anhydrous conditions during isocyanide formation. Byproduct analysis from analogous reactions shows <5% imidazole derivatives, which can be removed via silica gel chromatography .
Enzymatic Synthesis Using Lipase Catalysts
Emerging biocatalytic methods employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the transamidation of ethyl formate with 1,3-diphenylpropan-2-amine. Key advantages include:
-
Selectivity : Enzymes avoid over-formylation and operate under mild conditions (30–40°C, pH 7–8).
-
Solvent Compatibility : Reactions proceed in non-polar solvents (e.g., hexane), simplifying product isolation.
Pilot-scale trials with similar substrates achieved 78% conversion in 48 h, though enzyme recycling remains a challenge due to phenyl group-induced steric hindrance .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-diphenylpropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1,3-diphenylpropan-2-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-diphenylpropan-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The 1,3-diphenylpropan-2-yl moiety may also interact with hydrophobic regions of target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogues with Variations in Substituents
N-(1-Phenylpropan-2-yl)formamide (C₁₀H₁₃NO, MW: 163.22 g/mol)
- Key Difference : Lacks the second phenyl group at the 3-position.
- Impact : Reduced steric hindrance and lower lipophilicity compared to the diphenyl variant. This compound, identified as N-formylamphetamine, is associated with psychoactive properties .
(S)-N-(1-Oxo-1,3-diphenylpropan-2-yl)-4-(trifluoromethyl)benzenesulfonamide
- Key Difference : Incorporates a sulfonamide group and a trifluoromethylphenyl substituent instead of formamide.
- The trifluoromethyl group increases metabolic stability and electron-withdrawing effects .
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (C₂₈H₂₃N₃O, MW: 417.5 g/mol)
- Key Difference : Replaces the formamide with a benzimidazole-linked propanamide.
- The higher molecular weight may reduce bioavailability .
Functional Group Variations
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside
- Key Difference : Formamide linked to a xylose sugar via an O-glycosidic bond.
- Impact : The xylosyl group drastically increases hydrophilicity, altering solubility and pharmacokinetic profiles. This derivative was isolated from fungal co-cultures and highlights the role of glycosylation in natural product diversification .
N-[2-Trans-(4-hydroxyphenyl)ethenyl]formamide
- Key Difference : Features a hydroxylated ethenyl bridge instead of the diphenylpropan-2-yl backbone.
- Impact : The hydroxyl group enables hydrogen bonding, enhancing solubility. The conjugated double bond may confer UV activity or reactivity in biological systems .
Biological Activity
N-(1,3-diphenylpropan-2-yl)formamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article explores the compound's biological activity, including its mechanisms of action, enzyme interactions, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a formamide group attached to a 1,3-diphenylpropan-2-yl moiety. This structural arrangement allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins. The formamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzymatic activity. Additionally, the bulky diphenylpropan-2-yl group enhances the compound's affinity for hydrophobic pockets within target proteins, increasing binding efficiency and specificity.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit various enzymes involved in metabolic pathways. For instance:
- Microsomal Epoxide Hydrolase (mEH) : This enzyme plays a crucial role in the detoxification of epoxides. Inhibitors like this compound have shown promising results in modulating mEH activity, which could have implications for drug metabolism and toxicity .
Protein Interactions
The compound's ability to interact with proteins extends beyond enzyme inhibition. It has been noted for its potential role in stabilizing protein structures or modulating protein-protein interactions, which may be beneficial in therapeutic contexts.
Study on Enzyme Inhibition
In a study focused on developing inhibitors for mEH, this compound was evaluated alongside other compounds. The results demonstrated that this compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for further development .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to assess the biological activity of this compound against structurally similar compounds. The following table summarizes the findings:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Enzyme inhibitor (mEH) |
| N-(1,3-diphenylpropan-2-yl)-4-methylamine | 25 | Enzyme inhibitor (mEH) |
| Benzamide derivative | 30 | Non-specific inhibitor |
The data indicates that this compound is one of the more potent inhibitors among the tested compounds.
Applications in Research
This compound serves as an important intermediate in organic synthesis and has applications in developing new pharmaceuticals. Its role as an enzyme inhibitor opens avenues for research into therapies targeting metabolic disorders and cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-diphenylpropan-2-yl)formamide, and how can impurities be minimized?
- Methodological Answer : The synthesis typically involves formamide derivatives reacting with substituted phenylpropanol intermediates under acidic or catalytic conditions. Key steps include:
-
Amide bond formation : Use of formic acid derivatives (e.g., formyl chloride) with primary amines under inert atmospheres .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to reduce impurities like unreacted amines or by-products.
-
Impurity Analysis : HPLC with UV detection (λ = 254 nm) and reference standards for quantification (e.g., monobenzyl analogues) .
Impurity Type Retention Time (min) Acceptable Limit (%) Monobenzyl analogue 2.2 ≤0.1 Total impurities - ≤0.5
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm formamide proton resonance (δ 8.1–8.3 ppm) and stereochemical environment .
- X-ray Crystallography : Use SHELX-97 for structure refinement. Key parameters:
- Space group determination (e.g., P2₁/c for chiral centers).
- Resolution of <1.0 Å for accurate bond-length/angle measurements .
- ORTEP-3 : Graphical representation of thermal ellipsoids to validate molecular geometry .
Q. How can researchers verify the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, followed by HPLC analysis to detect degradation products (e.g., hydrolysis to primary amines).
- pH-Dependent Solubility : Titration experiments in buffered solutions (pH 2–12) coupled with UV-Vis spectroscopy to monitor formamide bond integrity .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data (e.g., NMR vs. crystallographic bond lengths)?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR shifts (GIAO method) with experimental data to identify conformational flexibility .
- Molecular Dynamics : Simulate solvent effects (e.g., chloroform vs. DMSO) to explain deviations in solution-state vs. solid-state structures .
Q. What strategies are employed to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., cytochrome P450) and SMILES/InChI descriptors (e.g.,
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F) to predict binding affinities . - Metabolite Tracking : LC-MS to detect N-dealkylated or hydroxylated metabolites, referencing protocols for similar formamide derivatives .
Q. How can researchers address conflicting crystallographic refinement results from SHELXL vs. alternative software?
- Methodological Answer :
- Cross-Validation : Refine the same dataset with SHELXL (for small-molecule precision) and PHENIX (for macromolecular compatibility). Compare R-factors and electron density maps .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-throughput phasing of twinned crystals .
Data Contradiction Analysis
Q. How to reconcile impurity profiles across synthetic batches with varying starting materials?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
